molecular formula C11H13Cl2NO B186043 3,4-dichloro-N-(2-methylpropyl)benzamide CAS No. 33763-66-5

3,4-dichloro-N-(2-methylpropyl)benzamide

Cat. No. B186043
CAS RN: 33763-66-5
M. Wt: 246.13 g/mol
InChI Key: FJKZDEJNYCPWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(2-methylpropyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as BAY 41-2272 and has the chemical formula C11H13Cl2N0.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-methylpropyl)benzamide involves the activation of sGC by binding to its heme group, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects such as vasodilation, inhibition of platelet aggregation, and neuroprotection. It has also been shown to have anti-tumor activity by inhibiting the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3,4-dichloro-N-(2-methylpropyl)benzamide in lab experiments is its potency and specificity towards sGC activation. It is also relatively easy to synthesize and purify. However, one of the limitations is its stability, as it can degrade over time, leading to inconsistent results.

Future Directions

There are several future directions for the research on 3,4-dichloro-N-(2-methylpropyl)benzamide. One of the areas of interest is its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure. Another area of research is its neuroprotective effects, which could have implications in the treatment of neurological disorders such as Alzheimer's disease. Furthermore, the development of more stable analogs of this compound could also be an area of future research.
Conclusion:
In conclusion, this compound has shown great potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field could lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 3,4-dichloro-N-(2-methylpropyl)benzamide involves the reaction of 3,4-dichloroaniline with 2-methylpropanoic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

3,4-dichloro-N-(2-methylpropyl)benzamide has been extensively studied for its potential applications in various fields such as cardiovascular diseases, cancer, and neurological disorders. It has been found to be a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a critical role in the regulation of various physiological processes.

properties

CAS RN

33763-66-5

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

3,4-dichloro-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H13Cl2NO/c1-7(2)6-14-11(15)8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

FJKZDEJNYCPWKR-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)Cl

Other CAS RN

33763-66-5

Origin of Product

United States

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